N-sec-Butyl(trimethylsilyl)amine

Catalog No.
S1548521
CAS No.
17425-82-0
M.F
C7H19NSi
M. Wt
145.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-sec-Butyl(trimethylsilyl)amine

CAS Number

17425-82-0

Product Name

N-sec-Butyl(trimethylsilyl)amine

IUPAC Name

N-trimethylsilylbutan-2-amine

Molecular Formula

C7H19NSi

Molecular Weight

145.32 g/mol

InChI

InChI=1S/C7H19NSi/c1-6-7(2)8-9(3,4)5/h7-8H,6H2,1-5H3

InChI Key

IBUPNBOPJGCOSP-UHFFFAOYSA-N

SMILES

CCC(C)N[Si](C)(C)C

Synonyms

N-SEC-BUTYL(TRIMETHYLSILYL)AMI

Canonical SMILES

CCC(C)N[Si](C)(C)C

Application in the Preparation of Selenium and Tellurium Chalcogenides

Specific Scientific Field: This application falls under the field of Inorganic Chemistry.

Summary of the Application: N-sec-Butyl(trimethylsilyl)amine is used in the preparation of selenium and tellurium chalcogenides . These compounds have various applications in the field of materials science and inorganic chemistry.

Results or Outcomes: The outcomes of these reactions are the formation of selenium and tellurium chalcogenides . These compounds have unique properties that make them useful in various applications, such as in the fabrication of semiconductors, photovoltaics, and other electronic devices.

Solution & Vapor Deposition Precursors

Specific Scientific Field: This application falls under the field of Materials Science.

Summary of the Application: N-sec-Butyl(trimethylsilyl)amine is used as a precursor in solution and vapor deposition processes . These processes are commonly used in the fabrication of thin films and coatings in various industries, including electronics and nanotechnology.

Results or Outcomes: The outcomes of these processes are the formation of thin films or coatings with specific properties, depending on the deposition parameters and the nature of the precursor material .

N-sec-Butyl(trimethylsilyl)amine is an organosilicon compound with the molecular formula C₇H₁₉NSi. It consists of a sec-butyl group attached to a nitrogen atom, which is further bonded to three methyl groups and a silicon atom. This compound is notable for its unique structure, which combines characteristics of both amines and silanes, making it a valuable intermediate in various

There is no known specific mechanism of action for N-sec-Butyl(trimethylsilyl)amine as it primarily functions as a reagent in organic synthesis.

  • Potential for flammability: Organic amines can be flammable. Proper handling and storage are essential.
  • Potential for irritation: Amines can be irritating to skin, eyes, and respiratory system. Use of personal protective equipment like gloves, goggles, and fume hoods is recommended.

Data Availability

Of Palladium-Catalyzed C–N Cross-Coupling Reactions" class="citation ml-xs inline" data-state="closed" href="https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512" rel="nofollow noopener" target="_blank"> . Further studies could explore its interactions at the molecular level, potentially revealing new insights into its reactivity patterns.

Several methods exist for synthesizing N-sec-Butyl(trimethylsilyl)amine:

  • Direct Amination: The compound can be synthesized through the reaction of sec-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine.
  • Dehydrogenative Coupling: A more advanced method involves using transition metal catalysts to couple trimethylsilyl amine with sec-butylamine under controlled temperatures (0-250 °C), facilitating the formation of N-sec-Butyl(trimethylsilyl)amine along with hydrogen gas as a byproduct .
  • Silylation Reactions: The reaction of sec-butyl alcohol with trimethylchlorosilane can also yield this compound through an intermediate silyl ether stage .

Interaction studies involving N-sec-Butyl(trimethylsilyl)amine primarily focus on its reactivity with other organic compounds and its role as a ligand in catalysis. Its ability to form stable complexes with transition metals enhances its utility in various catalytic processes, including cross-coupling reactions that are crucial for pharmaceutical synthesis

Several compounds share structural similarities with N-sec-Butyl(trimethylsilyl)amine. Here are some notable examples:

Compound NameStructure TypeKey Features
Sec-ButylaminePrimary AmineLacks silicon; simpler structure
TrimethylsilylamineSecondary AmineDirectly related; lacks the sec-butyl group
N-Methyl(trimethylsilyl)amineSecondary AmineMethyl group instead of sec-butyl; different sterics
Tert-ButyldimethylsilylamineTertiary AmineMore sterically hindered; different reactivity

N-sec-Butyl(trimethylsilyl)amine is unique due to its combination of a branched alkane structure and a trimethylsilyl group, providing distinct physical and chemical properties that are advantageous in synthetic chemistry compared to these similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Corrosive;Irritant;Environmental Hazard

Dates

Modify: 2024-04-14

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